3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one
CAS No.: 88372-34-3
Cat. No.: VC3787346
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88372-34-3 |
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Molecular Formula | C19H22N2O |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 3,3-diphenyl-1-piperazin-1-ylpropan-1-one |
Standard InChI | InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2 |
Standard InChI Key | JNALRJOIXRFIQP-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Properties
Molecular Architecture
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one features a central propan-1-one chain that connects two key structural elements:
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A diphenyl group (two benzene rings) attached at the 3-position
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A piperazine ring connected to the carbonyl group
This arrangement creates a molecule with distinct regions: a lipophilic diphenyl portion and a basic piperazine segment connected by a carbonyl-containing linker. The piperazine ring contains a secondary amine, providing a site for potential hydrogen bonding and further chemical modification.
Physical and Chemical Properties
While specific physicochemical data for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is limited in the provided search results, properties can be inferred from structurally similar compounds. Based on its molecular structure, the compound likely exhibits:
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Moderate to low water solubility due to the presence of two phenyl rings
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Enhanced lipophilicity contributing to potential blood-brain barrier penetration
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Basic properties conferred by the piperazine nitrogen
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Potential for hydrogen bonding through the carbonyl group and piperazine nitrogen
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Crystalline solid form under standard conditions
By comparison, related diphenyl-containing compounds in the search results demonstrate favorable pharmacokinetic profiles, suggesting similar potential for this compound .
Synthetic Pathways and Preparation Methods
General Synthetic Approaches
The synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one typically involves the coupling of a suitably activated 3,3-diphenylpropanoic acid derivative with piperazine or a protected piperazine precursor. From the patent literature examined, common approaches include:
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Amide bond formation between an activated 3,3-diphenylpropanoic acid and piperazine
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Coupling reactions using condensing agents such as carbodiimides
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Reaction of acid chlorides with piperazine under basic conditions
Synthetic Approach | Key Reagents | Expected Yield |
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Acid chloride method | 3,3-Diphenylpropanoyl chloride, Piperazine, Base (e.g., TEA) | 80-90% |
Carbodiimide coupling | 3,3-Diphenylpropanoic acid, Piperazine, EDC/DMAP | 75-85% |
Mixed anhydride method | 3,3-Diphenylpropanoic acid, Isobutyl chloroformate, Piperazine | 70-80% |
A representative synthesis might involve reacting 3,3-diphenylpropanoyl chloride with excess piperazine in the presence of a base such as triethylamine, in a suitable solvent like dichloromethane. Column chromatography purification, similar to that mentioned in the patent document, would likely yield the desired product with purity ≥95% .
Structure-Activity Relationship and Analogues
Related Piperazine Derivatives
The patent literature reveals several structurally related compounds containing the 3,3-diphenyl-propan-1-one scaffold with various piperazine substitutions . These analogues provide insight into structure-activity relationships:
Compound Code | Piperazine Substitution | Notable Structural Feature |
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P1 | 4-(4-Fluoro-benzyl)-phenyl | Addition of fluorinated aromatic group |
P2 | 3,5-Di-tert-butyl-4-hydroxy-benzyl | Inclusion of hydroxyl and bulky t-butyl groups |
Various | Adamantyl, benzothiazolyl, or trimethoxyphenoxy groups | Different lipophilic substitutions |
These structural variations suggest that the basic 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one scaffold serves as a versatile template for pharmacological modification, with different substitutions on the piperazine nitrogen likely modulating receptor binding profiles and pharmacokinetic properties .
Structural Optimization Strategies
Analysis of the patent compounds suggests several strategies for optimizing the properties of the base structure:
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N-substitution of the piperazine ring with various functional groups to enhance target selectivity
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Incorporation of hydrogen bond donors/acceptors to modulate solubility and binding characteristics
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Addition of lipophilic moieties to enhance blood-brain barrier penetration
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Introduction of various aromatic substituents to fine-tune receptor interactions
Pharmacological Profile and Biological Activity
Mechanism of Action
Based on the patent information, 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one and its analogues appear to be developed as calcium channel modulators . The patent explicitly states that these "piperazine substituted compounds are described which are useful in altering calcium channel activity."
This pharmacological activity is significant as calcium channels play crucial roles in:
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Neurotransmitter release and neuronal excitability
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Muscle contraction, particularly in cardiac and smooth muscle
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Cellular signaling pathways across multiple physiological systems
The basic structure likely interacts with voltage-gated calcium channels, with the diphenyl groups providing hydrophobic interactions with channel protein pockets, while the piperazine moiety engages in ionic or hydrogen-bonding interactions with polar amino acid residues.
Research Developments and Future Directions
Current Research Status
The compound's appearance in patent literature indicates active development of this structural class in pharmaceutical research . The patent's title "Preferentially Substituted Calcium Channel Blockers" suggests that these compounds may offer advantages over existing calcium channel modulators, potentially through:
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Enhanced selectivity for specific calcium channel subtypes
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Improved pharmacokinetic profiles
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Novel mechanisms of modulation beyond simple channel blocking
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Reduced off-target effects compared to existing therapeutics
The patent's continuation-in-part status indicates ongoing research refinement, suggesting that the compound class continues to demonstrate promising results warranting further development .
Comparative Analysis with Related Compounds
Comparison of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one with the structurally similar compounds mentioned in the search results reveals common structural features that likely contribute to calcium channel activity:
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The diphenyl moiety - provides lipophilicity and potential π-π interactions with aromatic residues in channel proteins
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The carbonyl linker - offers hydrogen bond acceptor capability
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The piperazine ring - contributes basic nitrogen atoms for ionic interactions and serves as a scaffold for further structural modification
The variations in piperazine substitution patterns across the compound series suggest systematic exploration of structure-activity relationships to optimize pharmacological properties .
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